N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chlorobenzenesulfonamide
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Overview
Description
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-4-chlorobenzenesulfonamide is a complex organic compound with a unique structure that combines a naphthobenzofuran core with a chlorobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-4-chlorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Naphthobenzofuran Core: This can be achieved through a series of cyclization reactions involving naphthalene derivatives.
Introduction of the tert-Butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the naphthobenzofuran derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorobenzene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-4-chlorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The naphthobenzofuran core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-4-methylbenzenesulfonamide
- N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-4-ethoxybenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-4-chlorobenzenesulfonamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further modifications.
Properties
IUPAC Name |
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClNO3S/c1-26(2,3)16-8-13-24-21(14-16)22-15-23(19-6-4-5-7-20(19)25(22)31-24)28-32(29,30)18-11-9-17(27)10-12-18/h4-7,9-12,15-16,28H,8,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESNXVPLMCCLCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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